偏硼酸铅

描述

Synthesis Analysis

Lead metaborate (Pb(BO2)2·H2O) nanostructures have been synthesized through a buffer-precipitation method, offering a simple and cost-effective approach. This method involves the precipitation of lead ions using a boric acid/sodium hydroxide buffer at pH 9.2 in the presence of polyethylene glycol (PEG), leading to amorphous nanostructures with an average particle size of 30±9 nm, mostly spherical in shape (Bulbul & Beyaz, 2020).

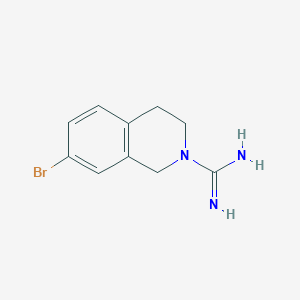

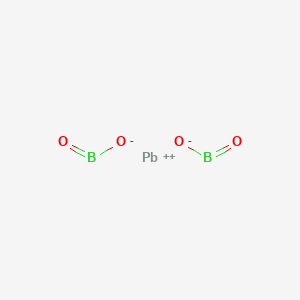

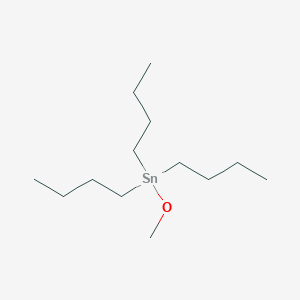

Molecular Structure Analysis

The molecular structure of lead metaborate has been elucidated through various studies, showcasing its versatility in forming different structures based on the conditions of synthesis. For instance, novel lead(II) borates have been synthesized by simply adjusting the pH values of the reaction systems, leading to compounds with unique structural features and potential applications in optics due to their strong second harmonic generation (SHG) response (Song et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of lead metaborate indicate its potential in various applications, including nanofiller materials for enhancing the ballistic performance of composites. Lead metaborate nanoparticles have shown to improve the energy dissipation capability and impact resistance, highlighting its significance in materials engineering (Demircioğlu, Balıkoğlu, Beyaz, & Bülbül, 2021).

Physical Properties Analysis

The synthesis methods significantly influence the physical properties of lead metaborate, including its optical and thermal behaviors. Through careful control of synthesis conditions, lead metaborate nanostructures with direct band gaps and specific optical properties have been developed, demonstrating its utility in optical applications (Bulbul & Beyaz, 2020).

Chemical Properties Analysis

The chemical properties of lead metaborate, such as its interaction with carbon dioxide and its role in catalyzing reactions, have been a subject of interest. Studies have explored its nucleophilicity and reactivity towards carbon dioxide, offering insights into its potential applications in catalysis and environmental remediation (Tam et al., 2009).

科学研究应用

复合材料的弹道冲击行为:偏硼酸铅纳米粒子被用作纳米填料,以增强芳纶织物的弹道性能。纳米粒子增加了芳纶/环氧树脂层压板的弹道吸收能量值,表明提高了抗冲击性和能量耗散能力 (Demircioğlu et al., 2021)。

新型硼酸铅(II)的合成:通过使用偏硼酸铅作为起始材料调节反应体系的 pH 值,合成了新型硼酸铅(II)。由于具有很强的二次谐波产生 (SHG) 响应,这些材料显示出在非线性光学中的应用潜力 (Song et al., 2013)。

纳米结构合成:采用简单且经济的方法合成了无定形偏硼酸铅纳米结构,由于其 4.6 eV 的直接带隙,显示出各种应用的潜力 (Bulbul & Beyaz, 2020)。

硼酸铜铅和硼酸铜锌玻璃:对硼酸铜铅和硼酸铜锌玻璃的研究揭示了它们的结构与其力学性能之间的相关性。这项研究对于理解不同阳离子如何影响硼酸盐玻璃的性质非常重要 (Yao et al., 2016)。

铅的遗传毒性作用:虽然不是直接关于偏硼酸铅,但本研究讨论了铅毒性的更广泛背景,包括其致突变、致碎裂和致癌特性,这与偏硼酸铅的铅含量相关 (García-Léston et al., 2010)。

硼酸铅玻璃结构:对硼酸铅玻璃的研究提供了对其结构的见解,这对于理解偏硼酸铅在玻璃和陶瓷应用中的性质非常重要 (Stentz et al., 2000)。

作用机制

Target of Action

Lead metaborate, also known as lead borate, primarily targets P53 mutant cancer cells . The P53 protein is a tumor suppressor, and mutations in this protein are often responsible for tumorigenic development .

Mode of Action

Lead borate nanoparticles (LB-Np) have been synthesized and their effects on P53 mutant cancer cells have been investigated . This indicates that LB-Np has a selective anti-cancer activity .

Biochemical Pathways

Lead ions enter the interior of microbial cells mainly through two pathways :

Pharmacokinetics

The pharmacokinetics of lead compounds, including lead metaborate, is a complex process that involves absorption, distribution, metabolism, and excretion (ADME) . .

Result of Action

This indicates that LB-Np has a selective anti-cancer activity .

安全和危害

未来方向

属性

IUPAC Name |

lead(2+);oxido(oxo)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Pb/c2*2-1-3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPSOOVFTBGHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014511 | |

| Record name | Lead metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Lead metaborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14720-53-7 | |

| Record name | Lead metaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead metaborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD METABORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8919V1GL3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B86782.png)

![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)

![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)